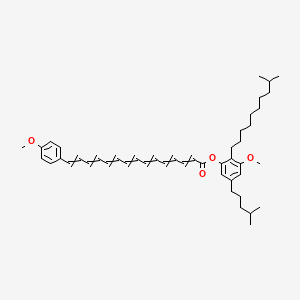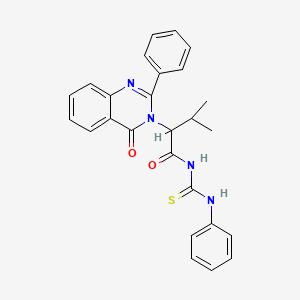
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is a heterocyclic compound that contains a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl chlorides with ethyl iodide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Imidazole derivatives: Although structurally different, imidazoles also possess a five-membered ring with nitrogen atoms and exhibit diverse biological activities.
Uniqueness
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological properties. The combination of the ethyl and diphenyl groups with the thiadiazole ring provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Numéro CAS |
65960-98-7 |
|---|---|
Formule moléculaire |
C16H17IN2S |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
3-ethyl-4,5-diphenyl-2H-thiadiazol-2-ium;iodide |
InChI |
InChI=1S/C16H16N2S.HI/c1-2-18-15(13-9-5-3-6-10-13)16(19-17-18)14-11-7-4-8-12-14;/h3-12,17H,2H2,1H3;1H |
Clé InChI |
SAISIBYMPSOHFB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(S[NH2+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



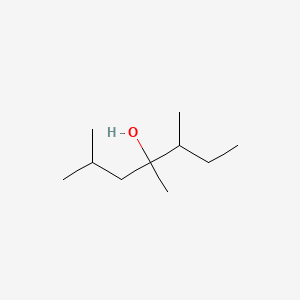
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
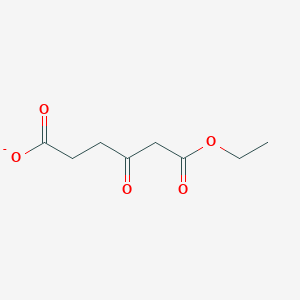


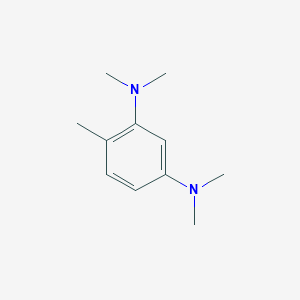
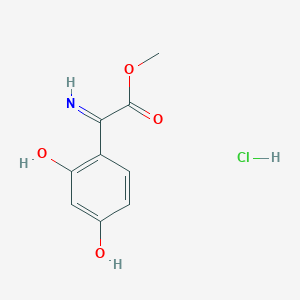

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
